6,8-difluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
6,8-Difluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of fluorine atoms at the 6 and 8 positions, a nitrophenyl group at the 1 position, and a phenyl group at the 3 position of the pyrazoloquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-difluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic synthesis
Formation of the Pyrazoloquinoline Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminobenzonitrile and an appropriate diketone under acidic or basic conditions.
Introduction of Fluorine Atoms: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure selective fluorination at the 6 and 8 positions.
Attachment of the Nitrophenyl and Phenyl Groups: These groups can be introduced via Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boronic acid derivatives of the desired aryl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
6,8-Difluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Sodium methoxide (NaOCH₃) or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives where fluorine atoms are replaced by nucleophiles.
Scientific Research Applications
6,8-Difluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6,8-difluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline depends on its application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
6,8-Difluoro-1-phenyl-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline: Similar structure but with different substitution patterns.
6,8-Difluoro-1-(4-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline: Another isomer with the nitrophenyl group at a different position.
Uniqueness
6,8-Difluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both fluorine and nitrophenyl groups can enhance its electronic properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6,8-difluoro-1-(3-nitrophenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F2N4O2/c23-14-9-17-21(19(24)10-14)25-12-18-20(13-5-2-1-3-6-13)26-27(22(17)18)15-7-4-8-16(11-15)28(29)30/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAHXTGWUKRXNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC(=CC=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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